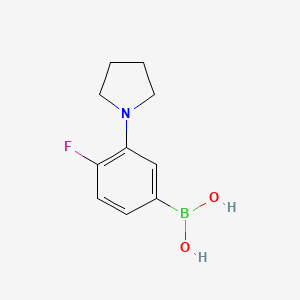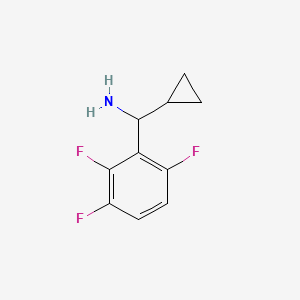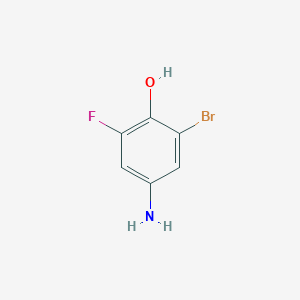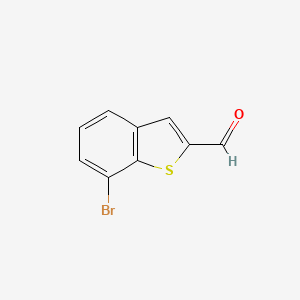
(4-氟-3-(吡咯烷-1-基)苯基)硼酸
描述
(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H13BFNO2.
科学研究应用
药物化学:吡咯烷骨架的利用
吡咯烷环是该化合物的一个核心成分,由于其多功能性和生物活性,在药物化学中被广泛使用。 它允许有效地探索药效基团空间,并有助于分子的立体化学,这对于与对映选择性蛋白结合至关重要 。吡咯烷环的存在会导致药物候选物的不同生物学特征,影响具有选择性靶点活性的新化合物的设计。
药物发现:增强药代动力学性质
在药物发现中,引入吡咯烷环可以改变物理化学参数,从而改善药物候选物的吸收、分布、代谢、排泄和毒性(ADME/Tox)特性 。这种硼酸衍生物可用于合成具有增强药代动力学特性的新化合物。
生物传感:荧光传感器
硼酸,包括(4-氟-3-(吡咯烷-1-基)苯基)硼酸之类的衍生物,被用于开发荧光传感器。 这些传感器可以检测二醇和强路易斯碱,例如氟化物或氰化物阴离子,这些阴离子在各种生物和环境监测应用中很重要 。
治疗性开发:蛋白质操作和修饰
硼酸与蛋白质的相互作用允许对其进行操作和修饰。 这在治疗性药物开发中特别有用,其中硼酸部分可用于标记蛋白质或干扰信号通路 。
分析化学:分离技术
硼酸被用于分离技术,例如电泳,来分离糖基化分子。 这种衍生物可以被掺入微粒或聚合物中用于分析方法,有助于精确分离复杂的生物样品 。
材料科学:控释系统
在材料科学中,硼酸衍生物被用于制造聚合物,用于控制药物(如胰岛素)的释放。 这种应用对于开发响应生理条件的先进药物递送系统至关重要 。
生化工具:酶抑制
硼酸成分可以作为酶抑制剂,使其成为有价值的生化工具。 它可用于研究酶机制或开发针对参与疾病过程的酶的抑制剂 。
糖生物学:碳水化合物化学
最后,在糖生物学领域,硼酸在碳水化合物化学中起着至关重要的作用。 它们参与碳水化合物的分析、分离、保护和活化,这对于理解和操纵复杂的生物系统至关重要 。
生化分析
Biochemical Properties
(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with various enzymes and proteins, including serine proteases and kinases, through its boronic acid moiety, which forms reversible covalent bonds with active site serine residues. These interactions can modulate the activity of the target enzymes, leading to potential therapeutic applications .
Cellular Effects
The effects of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of downstream signaling proteins. This modulation can affect various cellular functions, including cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with nucleophilic residues in the active sites of enzymes, such as serine and threonine. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Its degradation products may also have biological effects that need to be considered in long-term studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Industrial Production Methods: Industrial production of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including
属性
IUPAC Name |
(4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMKDJAANPCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B1407304.png)





![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)





